N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide
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Overview
Description
. This compound features a unique structure combining an indole moiety with a piperidine ring, making it a valuable subject of study in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.
Formation of the Piperidine Ring: The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors.
Coupling of Indole and Piperidine: The final step involves coupling the indole and piperidine moieties under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups on the piperidine ring.
Substitution: Both the indole and piperidine rings can undergo substitution reactions with suitable reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and alkylation reactions can be performed using reagents like halogens and alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the indole or piperidine rings .
Scientific Research Applications
N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological targets, particularly kinases.
Medicine: TAK-659 is being investigated for its potential therapeutic applications, including cancer treatment and immune modulation.
Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide involves inhibition of specific kinases. This compound binds to the active site of the kinase, preventing its activity and thereby modulating various cellular pathways. The molecular targets and pathways involved include those related to cell proliferation, survival, and immune responses.
Comparison with Similar Compounds
Similar Compounds
- N1-(1H-indol-3-yl)piperidine-1,4-dicarboxamide
- N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxylate
- N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxylamide
Uniqueness
N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide stands out due to its specific structure that combines an indole moiety with a piperidine ring, providing unique biological activity and potential therapeutic applications. Its ability to inhibit specific kinases makes it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
1-N-(1-methylindol-3-yl)piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-19-10-13(12-4-2-3-5-14(12)19)18-16(22)20-8-6-11(7-9-20)15(17)21/h2-5,10-11H,6-9H2,1H3,(H2,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKCJBNJRUOOHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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